1-(Naphthalen-1-YL)prop-2-EN-1-OL
Overview
Description
1-(Naphthalen-1-YL)prop-2-EN-1-OL is an organic compound that features a vinyl group attached to a naphthyl ring and a carbinol group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-YL)prop-2-EN-1-OL can be synthesized through several methods. One common approach involves the asymmetric Ni-catalyzed cross-electrophile coupling of racemic 1-chloro-1-alkanol esters with vinyl electrophiles . This method features a broad substrate scope and tolerates a wide array of functional groups, making it versatile for various synthetic applications.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-YL)prop-2-EN-1-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or nickel, specific solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthoquinones, while reduction can produce naphthyl alcohols.
Scientific Research Applications
1-(Naphthalen-1-YL)prop-2-EN-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-YL)prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediates such as carbocations or radicals, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
1-(Naphthalen-1-YL)prop-2-EN-1-OL can be compared with other similar compounds, such as:
Benzylic Halides: These compounds feature a benzyl group attached to a halogen and undergo similar substitution reactions.
Allylic Halides: These compounds have an allyl group attached to a halogen and participate in similar types of reactions.
Vinylic Halides: These compounds contain a vinyl group attached to a halogen and exhibit similar reactivity patterns
Uniqueness: this compound is unique due to its combination of a vinyl group, naphthyl ring, and carbinol group, which allows it to participate in a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C13H12O |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-naphthalen-1-ylprop-2-en-1-ol |
InChI |
InChI=1S/C13H12O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-9,13-14H,1H2 |
InChI Key |
RTPZDQUSWPVXBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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